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Cat. No.: B15605781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BMS-P5 is a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4

(PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer and

autoimmune disorders.[1][2] This technical guide provides a comprehensive overview of the

chemical structure, properties, and biological activity of BMS-P5, with a focus on its application

in preclinical research, particularly in the context of multiple myeloma. The information

presented herein is intended to support researchers and drug development professionals in

their investigation and potential application of this compound.

Chemical Structure and Properties
BMS-P5 is a complex heterocyclic molecule with the IUPAC name ((2S,5R)-5-amino-2-

methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-

methyl-1H-benzo[d]imidazol-5-yl)methanone. The compound is available as a free base and a

hydrochloride salt.

Table 1: Chemical Identifiers and Properties of BMS-P5 (Free Base)
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Property Value Reference

IUPAC Name

((2S,5R)-5-amino-2-

methylpiperidin-1-yl)(2-(1-

(cyclopropylmethyl)-1H-

pyrrolo[2,3-b]pyridin-2-yl)-7-

methoxy-1-methyl-1H-

benzo[d]imidazol-5-

yl)methanone

[3]

Chemical Formula C27H32N6O2 [3]

Molecular Weight 472.59 g/mol [3]

CAS Number 1550371-22-6 [3]

SMILES String

CN1C(C2=CC3=CC=CN=C3N

2CC4CC4)=NC5=CC(C(N6--

INVALID-LINK--

N">C@HC)=O)=CC(OC)=C15

Appearance Crystalline solid

Table 2: Physicochemical Properties of BMS-P5

Property Value Reference

Solubility

DMSO: 5 mg/mLEthanol: 30

mg/mLDMF: 20

mg/mLEthanol:PBS (pH 7.2)

(1:8): 0.11 mg/mL

Storage (Solid) -20°C

Stability (Solid) ≥ 4 years at -20°C

Storage (in Solvent) -80°C for up to 6 months [1]

Biological Activity and Pharmacological Properties
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BMS-P5 is a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine

residues to citrulline on proteins, a post-translational modification known as citrullination or

deimination.[2] This process is crucial for the formation of Neutrophil Extracellular Traps

(NETs), which are implicated in the progression of multiple myeloma.[1]

Table 3: In Vitro Biological Activity of BMS-P5

Target IC50 Selectivity Reference

PAD4 98 nM
>100-fold vs. PAD1,

PAD2, PAD3
[1]

PAD1 >10 µM

PAD2 >10 µM

PAD3 >10 µM

BMS-P5 has been shown to block the formation of NETs induced by multiple myeloma cells

and delay disease progression in a syngeneic mouse model.[1]

Table 4: In Vivo Efficacy of BMS-P5 in a Multiple Myeloma Model

Animal Model
Dosage and
Administration

Key Findings Reference

Syngeneic mouse

model of multiple

myeloma

50 mg/kg, oral

gavage, twice daily

Significantly delayed

the appearance of

disease symptoms

and prolonged

survival.

[1]

Signaling Pathway
BMS-P5 exerts its biological effect by inhibiting PAD4, a key enzyme in the process of NETosis.

The following diagram illustrates the signaling pathway leading to NET formation and the point

of intervention by BMS-P5.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15605781?utm_src=pdf-body
https://www.cancer-research-network.com/2020/12/12/bms-p5-is-an-orally-active-pad4-inhibitor/
https://www.medchemexpress.com/bms-p5-free-base.html
https://www.benchchem.com/product/b15605781?utm_src=pdf-body
https://www.medchemexpress.com/bms-p5-free-base.html
https://www.benchchem.com/product/b15605781?utm_src=pdf-body
https://www.medchemexpress.com/bms-p5-free-base.html
https://www.benchchem.com/product/b15605781?utm_src=pdf-body
https://www.medchemexpress.com/bms-p5-free-base.html
https://www.benchchem.com/product/b15605781?utm_src=pdf-body
https://www.benchchem.com/product/b15605781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulus Neutrophil

e.g., Multiple Myeloma Cells Calcium Influx
induces

PAD4 Activation Histone Citrullination Chromatin Decondensation NET Formation

BMS-P5
inhibits

Experiment Setup

Treatment

Detection and Analysis

1. Isolate Neutrophils
(Human or Mouse)

2. Seed Neutrophils
in 96-well plate

3. Pre-treat with BMS-P5
or control inhibitors (30 min)

4. Induce NETosis with
MM cells or conditioned medium (4-8h)

5. Stain extracellular DNA
with Sytox Green

6. Image with Fluorescence Microscope
and quantify NETs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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